1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. This compound is intended for use as a negative control in cellular studies. See the Structural Genomics Consortium (SGC) website for more information.
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor.
UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0546360
InChI:
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2
SMILES:
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5
Molecular Formula:
C28H42N4O2
Molecular Weight:
466.7 g/mol
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
CAS No.:
Cat. No.: VC0546360
Molecular Formula: C28H42N4O2
Molecular Weight: 466.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Description | UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. This compound is intended for use as a negative control in cellular studies. See the Structural Genomics Consortium (SGC) website for more information. UNC1079 is an analog of UNC1215, the selective L3MBTL3 domain inhibitor. UNC1079 is a 1,000-fold weaker than UNC1215 as a L3MBTL3 domain inhibitor. |
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Molecular Formula | C28H42N4O2 |
Molecular Weight | 466.7 g/mol |
IUPAC Name | [4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
Standard InChI | InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 |
Standard InChI Key | HOUMUCTZMMLNTR-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 |
Canonical SMILES | C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 |
Appearance | Solid powder |
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